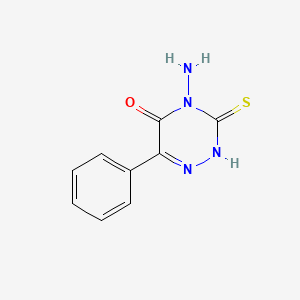

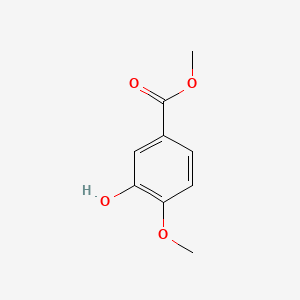

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

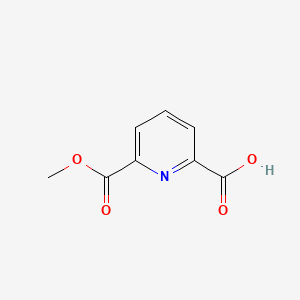

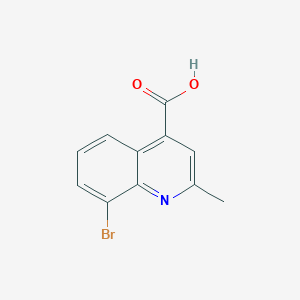

The compound 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds featuring a ring with three nitrogen and three carbon atoms. The presence of amino and mercapto functional groups in the molecule suggests potential for various chemical reactions and applications in the synthesis of more complex organic compounds.

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives involves the reaction of precursor molecules with various reagents. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved by reacting a hydrazino-triazine precursor with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Another example is the conversion of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to its methylated derivative, which then served as a building block for the synthesis of tetrazepine derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of a benzylmercapto-triazine derivative was determined to crystallize in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability of the structure . Schiff bases derived from triazole compounds have also been synthesized and characterized, with one such compound being investigated using X-ray crystallography .

Chemical Reactions Analysis

The amino and mercapto groups in 1,2,4-triazine derivatives are reactive sites that can undergo various chemical transformations. These functional groups allow for the formation of Schiff bases when reacted with aromatic aldehydes . The reactivity of these sites also enables the synthesis of a wide variety of heterocyclic compounds, as demonstrated by the facile synthesis of tetrazepine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure. The presence of hydrogen bonding and stacking interactions affects the density and stability of the crystalline form . Additionally, the optical properties of thin films derived from related compounds have been investigated, revealing their potential in optoelectronic applications due to suitable optical bandgaps .

Applications De Recherche Scientifique

Microwave Assisted Synthesis and Pharmacological Activity

The compound has been utilized in the microwave-assisted, solvent-free synthesis of new fused heterobicyclic nitrogen systems, including 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, 1,3,4-thiadiazolo[2,3-c][1,2,4]triazinone, and pyrazolo[5,1-c]-[1,2,4]triazine-7-carbonitrile. Some of these synthesized compounds have shown anticancer activities against various cancer cell lines, highlighting their potential as cytotoxic agents (Saad, Youssef, & Mosselhi, 2011).

Antimicrobial Agents Synthesis

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one has been condensed with various carboxylic acids to synthesize new triazinone derivatives with potential as antibacterial agents. These compounds, featuring fluorine-containing thiadiazolotriazinones, exhibited promising antibacterial activities in preliminary screenings, suggesting their utility in developing new antimicrobial therapies (Holla, Bhat, & Shetty, 2003).

Antibacterial and Antifungal Activities

The compound has been a precursor in synthesizing various derivatives that exhibited significant antibacterial and antifungal properties. For example, reactions with phenacyl halides under different conditions have led to compounds with observed antibacterial and antifungal activities, supporting their potential use in combating infections (El‐Brollosy, 2000).

Facile Synthesis of Heterocyclic Compounds

The versatile chemistry of 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one enables the facile synthesis of novel heterocyclic compounds, such as [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepine derivatives. These compounds were synthesized via one-pot reactions, expanding the chemical diversity for further pharmacological exploration (Vahedi, Rajabzadeh, & Farvandi, 2010).

Synthesis of Biologically Active Thiadiazolotriazinones

This compound is a key starting material in synthesizing new thiadiazolotriazinones with potential biological activities. These efforts underline the importance of 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one in medicinal chemistry as a precursor for developing new therapeutic agents with antimicrobial properties (Holla, Sarojini, & Gonsalves, 1998).

Propriétés

IUPAC Name |

4-amino-6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-13-8(14)7(11-12-9(13)15)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPPDVOLORWAAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399269 |

Source

|

| Record name | 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one | |

CAS RN |

22278-82-6 |

Source

|

| Record name | 4-Amino-3,4-dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22278-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)